molecular formula C11H17NO3 B6647136 ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate

ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate

Cat. No. B6647136
M. Wt: 211.26 g/mol
InChI Key: YGVYYWMVWJTPQH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate, also known as EPPEC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in pain and inflammation.
Biochemical and Physiological Effects:
ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of many diseases. ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has also been shown to have analgesic properties, which make it a promising candidate for the treatment of pain. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has been shown to have anti-cancer properties, which make it a promising candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

Ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a convenient compound for research. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has shown promising results in various in vitro and in vivo studies, which make it a promising candidate for further research. However, there are some limitations to the use of ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has not been extensively studied in humans, which makes it difficult to draw conclusions about its safety and efficacy.

Future Directions

There are several future directions for research on ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate. One area of research is to further elucidate its mechanism of action, which will help to design experiments to test its efficacy. Another area of research is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate can be modified to improve its potency and selectivity, which will make it a more effective therapeutic agent. Finally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate can be used as a lead compound to design new piperidine derivatives with improved biological activities.

Synthesis Methods

The synthesis of ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate involves the reaction of piperidine with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization. This method has been shown to yield high purity ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate in good yields.

Scientific Research Applications

Ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied extensively for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has also been shown to have potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-10(13)12-7-5-6-9(8-12)11(14)15-4-2/h3,9H,1,4-8H2,2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVYYWMVWJTPQH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate

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